molecular formula C7H10O3 B1282408 Methyl 6-oxabicyclo[3.1.0]hexane-3-carboxylate CAS No. 365996-95-8

Methyl 6-oxabicyclo[3.1.0]hexane-3-carboxylate

Cat. No.: B1282408
CAS No.: 365996-95-8
M. Wt: 142.15 g/mol
InChI Key: VQWDWFRQNVCVBK-UHFFFAOYSA-N
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Description

Methyl 6-oxabicyclo[3.1.0]hexane-3-carboxylate is a chemical compound with the molecular formula C7H10O3 and a molecular weight of 142.15 g/mol It is characterized by its unique bicyclic structure, which includes an oxirane ring fused to a cyclopentane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 6-oxabicyclo[3.1.0]hexane-3-carboxylate can be synthesized through several methods. One common approach involves the reaction of cyclopentadiene with ethyl chloroformate in the presence of a base, followed by epoxidation using a peracid . The reaction conditions typically include:

    Temperature: Room temperature to 50°C

    Solvent: Dichloromethane or similar organic solvents

    Catalyst: Base such as triethylamine

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: Methyl 6-oxabicyclo[3.1.0]hexane-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can yield alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

Scientific Research Applications

Methyl 6-oxabicyclo[3.1.0]hexane-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 6-oxabicyclo[3.1.0]hexane-3-carboxylate involves its interaction with specific molecular targets. The oxirane ring can undergo ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with nucleophiles in biological systems, potentially leading to various biological effects. The exact pathways and molecular targets depend on the specific context of its use .

Comparison with Similar Compounds

  • Methyl 6-oxabicyclo[3.1.0]hexane-2-carboxylate
  • Ethyl 6-oxabicyclo[3.1.0]hexane-3-carboxylate
  • Methyl 6-oxabicyclo[3.1.0]hexane-4-carboxylate

Comparison: Methyl 6-oxabicyclo[3.1.0]hexane-3-carboxylate is unique due to the position of the carboxylate group on the bicyclic structure. This positioning can influence its reactivity and the types of reactions it undergoes. Compared to its analogs, it may exhibit different chemical and biological properties, making it a valuable compound for specific applications .

Properties

IUPAC Name

methyl 6-oxabicyclo[3.1.0]hexane-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O3/c1-9-7(8)4-2-5-6(3-4)10-5/h4-6H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQWDWFRQNVCVBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC2C(C1)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80524739
Record name Methyl 6-oxabicyclo[3.1.0]hexane-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80524739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

365996-95-8
Record name Methyl 6-oxabicyclo[3.1.0]hexane-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80524739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

3-Cyclopentenecarboxylic acid (J. Org. Chem., 1984, Vol. 49, p. 928) (2.42 g) was dissolved in methanol (8 ml) and 2,2-dimethoxypropane (32 ml), and trimethylsilyl chloride (253 μl) was added dropwise to stir the mixture at room temperature for 6.5 hours. The solvent was distilled off under reduced pressure, and the residue was dissolved in dichloromethane (50 ml), to which m-chloroperbenzoic acid (70%, 4.93 g) was added under ice cooling. After the mixture was heated to room temperature and stirred for 5 hours, a saturated aqueous solution of sodium hydrogencarbonate was added to separate an organic layer. The organic layer was washed with a saturated aqueous solution of sodium hydrogencarbonate and then dried over anhydrous sodium sulfate. The organic layer was concentrated under reduced pressure, and the residue was purified by column chromatography on silica gel (hexane:ethyl acetate=2:1) to obtain the title compound (1.59 g) as a colorless oil.
Quantity
2.42 g
Type
reactant
Reaction Step One
Quantity
8 mL
Type
reactant
Reaction Step One
Quantity
253 μL
Type
reactant
Reaction Step Two
Quantity
32 mL
Type
solvent
Reaction Step Two

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